Lipophilicity Shift: Computed XLogP3 Comparison with the Unsubstituted Benzothiazole Analogue
The introduction of two methyl groups at the 5‑ and 7‑positions of the benzothiazole ring raises the computed XLogP3 by approximately 1.3 log units relative to the unsubstituted analogue N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 87874‑18‑8) [1][2]. This shift moves the compound into the optimal lipophilicity range for blood‑brain barrier penetration and oral absorption (XLogP3 1‑4), while maintaining acceptable aqueous solubility characteristics [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(1,3-Benzothiazol-2-yl)furan-2-carboxamide (CAS 87874‑18‑8): XLogP3 ≈ 2.4 (computed by the same PubChem method) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 log units (≈55 % increase in log P) |
| Conditions | XLogP3‑AA algorithm as implemented in PubChem (release 2021.05.07) |
Why This Matters
The higher lipophilicity of the 5,7‑dimethyl derivative favours passive membrane permeation and CNS penetration, making it a more suitable starting point for neuroscience or intracellular‑target programmes than the unsubstituted parent, while the quantified difference allows medicinal chemists to precisely tune log P within a congeneric series.
- [1] PubChem Compound Summary for CID 2159350, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 5515387, N-(1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 87874‑18‑8), National Center for Biotechnology Information (2026). View Source
